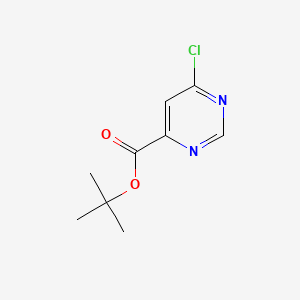

tert-Butyl 6-chloropyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

tert-butyl 6-chloropyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-7(10)12-5-11-6/h4-5H,1-3H3 |

InChI Key |

KXSFRIMNFVSFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxypyrimidines Using Phosphoryl Chloride

One of the principal methods to prepare chloropyrimidines such as tert-butyl 6-chloropyrimidine-4-carboxylate involves the chlorination of hydroxypyrimidines or their keto tautomers using phosphoryl chloride (POCl3). This reaction can be conducted in the presence of an amine or amine hydrochloride as an additive to increase yield and facilitate the reaction.

- Reaction Conditions: Typically, the hydroxypyrimidine is heated with an excess of phosphoryl chloride at 80–100 °C for several hours.

- Additives: Amines such as N,N-dimethylcyclohexylamine hydrochloride or triethylamine hydrochloride are used to improve chlorination efficiency.

- Solvent Use: After chlorination, solvents such as esters (methyl acetate, ethyl acetate), hydrocarbons (n-hexane, cyclohexane), or ethers (tert-butyl methyl ether) are added to aid in the removal of phosphorus-containing byproducts and facilitate isolation.

- Workup: The phosphorus byproducts formed during the reaction are removed by aqueous workup or converted back to phosphoryl chloride using phosphorus pentachloride, which is then distilled off.

- Isolation: The chloropyrimidine product is isolated by conventional methods such as distillation, crystallization, sublimation, or chromatography.

This method is well-documented in patent literature, for example, US Patent US5525724A, which describes chlorination of 4,6-dihydroxypyrimidine derivatives to produce chloropyrimidines with high yield and purity.

Esterification to Form tert-Butyl Ester

The tert-butyl ester group on the carboxylate is typically introduced via esterification of the corresponding carboxylic acid or acid chloride precursor. Common methods include:

- Fischer Esterification: Reacting the carboxylic acid with tert-butanol under acidic conditions.

- Use of tert-Butyl Chloroformate: To form tert-butyl esters by reaction with the acid or acid derivatives.

- Direct Esterification of Pyrimidine-4-carboxylic Acid: The 6-chloropyrimidine-4-carboxylic acid intermediate can be converted to the tert-butyl ester using tert-butanol and an acid catalyst or via coupling reagents.

While specific detailed protocols for this compound esterification are less frequently reported explicitly in the literature, the general esterification principles apply.

Comparative Data Table of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

- Substituted pyrimidine derivatives

- Oxidized or reduced pyrimidine compounds

- Carboxylic acids from ester hydrolysis

Scientific Research Applications

tert-Butyl 6-chloropyrimidine-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The compound can interact with various biological pathways, affecting processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related pyrimidine carboxylates and their distinguishing features:

| Compound Name | CAS No. | Substituents (Position) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Ethyl 2-chloropyrimidine-4-carboxylate | 1196152-00-7 | Cl (2), COOEt (4) | 214.65 g/mol | Higher solubility in polar solvents |

| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | 944129-00-4 | Cl (2), NH₂ (6), COOMe (4) | 217.63 g/mol | Enhanced nucleophilicity at C6 |

| Methyl 2,6-dichloropyrimidine-4-carboxylate | 6299-85-0 | Cl (2,6), COOMe (4) | 225.02 g/mol | Electron-deficient core; reactive at C4 |

| Methyl 6-chloropyrimidine-4-carboxylate | 6627-22-1 | Cl (6), COOMe (4) | 190.59 g/mol | Moderate steric hindrance |

Notes:

- tert-Butyl 6-chloropyrimidine-4-carboxylate (CAS 149849-94-5) exhibits greater steric hindrance and lipophilicity compared to methyl/ethyl analogs due to its bulky tert-butyl ester .

- Chlorine position (C2 vs. C6) significantly influences electronic effects and reaction selectivity .

Electronic Effects

- Chlorine Position : The 6-chloro substituent in the target compound directs electrophilic substitution to C2 or C4, whereas 2-chloro analogs (e.g., Ethyl 2-chloropyrimidine-4-carboxylate) favor reactivity at C4 or C4. This positional difference is critical in Suzuki-Miyaura couplings or amination reactions .

- Amino vs. Chloro Groups: Methyl 6-amino-2-chloropyrimidine-4-carboxylate’s amino group at C6 increases electron density, enabling regioselective functionalization distinct from the electron-withdrawing chlorine in the target compound .

Steric and Solubility Considerations

- Ester Groups : Methyl and ethyl esters (e.g., CAS 6627-22-1) improve aqueous solubility compared to the tert-butyl variant, which is more lipophilic and suited for organic-phase reactions .

- Stability : The tert-butyl group confers resistance to hydrolysis under basic conditions, whereas methyl esters are more prone to cleavage, necessitating milder reaction conditions .

Research Findings and Case Studies

- Synthetic Routes: The target compound is synthesized via esterification of 6-chloropyrimidine-4-carboxylic acid with tert-butanol, contrasting with methyl analogs produced via methanol under acidic conditions .

- Crystallography : Structural studies using SHELX software (e.g., SHELXL) highlight the tert-butyl group’s role in stabilizing crystal lattices through van der Waals interactions .

Biological Activity

tert-Butyl 6-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which contributes to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a valuable candidate in drug discovery.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

- Receptor Binding : It can function as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial in the context of receptor-targeted therapies.

- DNA Interaction : Due to its structural similarity to nucleotides, this compound can intercalate into DNA, affecting replication and transcription processes. This characteristic may contribute to its anticancer potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that compounds similar to this compound possess potent inhibitory effects on cancer cell proliferation. For instance, compounds within this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .

- Enzyme Inhibition : The compound has been linked to the inhibition of matrix metalloproteinases (MMPs), which play a role in tumor metastasis. Inhibiting MMPs can reduce cancer cell invasion and migration .

- Selectivity : Research suggests that certain derivatives exhibit selectivity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on MDA-MB-231 Cells : A derivative showed significant inhibition of cell proliferation with an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous MCF10A cells. This demonstrates a nearly 20-fold window for selective targeting of cancerous cells .

- In Vivo Models : In animal models, treatment with certain derivatives resulted in reduced metastatic nodules in mice inoculated with cancer cells, showcasing the compound's potential effectiveness in vivo .

Applications in Research

This compound serves as a versatile building block in synthetic chemistry and drug development:

- Pharmaceutical Development : Its structural features make it suitable for synthesizing more complex heterocyclic compounds that may have therapeutic applications.

- Agrochemical Production : The compound's biological activity extends beyond pharmaceuticals; it is also utilized in the production of agrochemicals due to its interaction with biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.